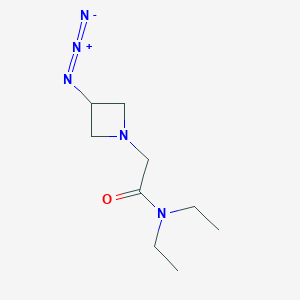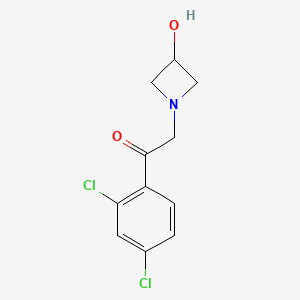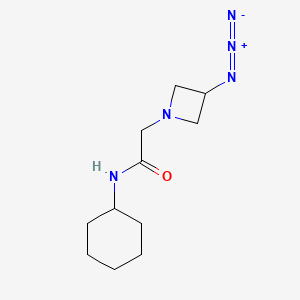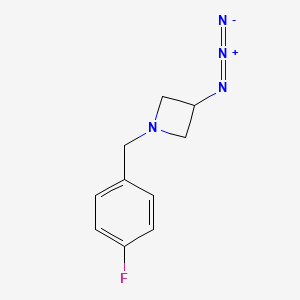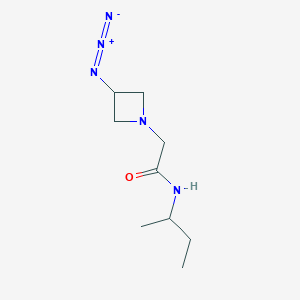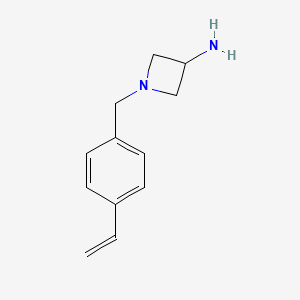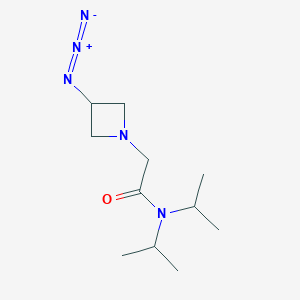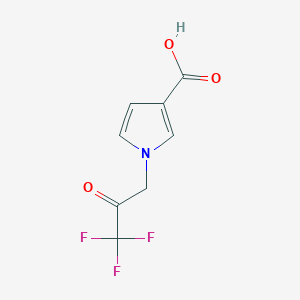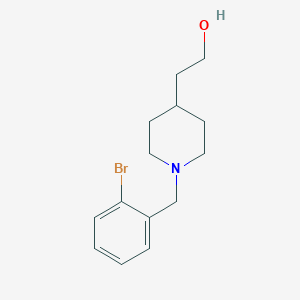
2-(1-(2-Bromobenzyl)piperidin-4-yl)ethan-1-ol
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are often used as building blocks in the synthesis of various drugs .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The compound is likely to be a solid under normal conditions . Its exact physical and chemical properties would depend on its specific structure.Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids . The compound can serve as a key intermediate in synthesizing various biologically active piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in treating a wide range of conditions, from neurological disorders to cancer .
Antiplasmodial Activity
The structure of this compound suggests potential efficacy against Plasmodium falciparum, the parasite responsible for malaria . Research indicates that certain piperidine derivatives exhibit high selectivity and activity against resistant strains of P. falciparum, making them promising candidates for developing new antimalarial drugs .
Antitumor Applications
Piperidine compounds have been identified as intermediates in creating compounds with antitumor properties . The bromobenzyl group in the compound could be modified to enhance its antitumor activity, potentially leading to the development of new cancer therapies .
Anti-Inflammatory Properties
Some piperidine derivatives have demonstrated the ability to prevent colitis in vivo after oral administration in mice . This suggests that our compound could be modified to treat inflammatory diseases, given its structural similarity to these active compounds .
Organic Electronics
Piperidine derivatives, particularly those with specific functional groups, are used in organic electronics due to their electrochemical properties . The compound could be a precursor for synthesizing conductive polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Pharmacological Research
The compound’s piperidine moiety is a common feature in many pharmacologically active molecules . It can be used in pharmacological research to synthesize and study new compounds with potential therapeutic applications, such as antidepressants, antifungals, and antivirals .
Mechanism of Action
Target of Action
The primary target of 2-(1-(2-Bromobenzyl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in the conversion of glutamine to glutamate, a key neurotransmitter.
Mode of Action
The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the normal metabolic processes within the cell, leading to a decrease in the production of glutamate .
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine-glutamate pathway . This pathway is critical for various cellular functions, including energy production and neurotransmission. The disruption of this pathway can lead to a variety of downstream effects, including a decrease in cellular energy levels and altered neurotransmission .
Result of Action
The inhibition of glutaminase 1 by this compound leads to a decrease in the production of glutamate . This can result in a variety of molecular and cellular effects, including altered neurotransmission and decreased cellular energy levels . The compound’s antineoplastic efficacy suggests potential utility in glioblastoma chemotherapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-bromophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHNTKOLWUQQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



